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Introduction

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs,
offers a significantly streamlined and cost-effective alternative to traditional drug development.
[1][2][3] By leveraging drugs with well-established safety and pharmacokinetic profiles, this
strategy can accelerate the journey from laboratory to clinic. Amodiaquine (AQ), a 4-
aminoquinoline compound first synthesized in 1948, is a World Health Organization essential
medicine traditionally used to treat uncomplicated Plasmodium falciparum malaria.[4] Recent
high-throughput screening (HTS) and computational efforts have unveiled its potential beyond
infectious disease, highlighting its efficacy as a broad-spectrum antiviral and a promising
anticancer agent, making it a prime candidate for drug repurposing screens.[5][6][7]

This document provides detailed protocols and consolidated data on the use of amodiaquine
dihydrochloride in drug repurposing screens, focusing on its applications in oncology and
virology.

Mechanism of Action

Amodiaquine's therapeutic versatility stems from its ability to modulate multiple cellular
pathways. While its antimalarial action involves inhibiting the detoxification of heme within the
parasite, its utility in drug repurposing is linked to distinct mechanisms.[5][8]
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e Anticancer Activity: In cancer cells, amodiaquine's primary mechanism involves the
disruption of autophagy at a late stage. It inhibits the fusion of autophagosomes with
lysosomes, leading to the accumulation of autophagic vesicles and blockade of the
autophagic flux.[5][9][10] This action sensitizes cancer cells to stress and can lead to
apoptosis (programmed cell death) and cell cycle arrest.[5][9][11] Studies in breast cancer
and melanoma have demonstrated its ability to induce cytotoxicity and inhibit cell
proliferation through these pathways.[9][10]

 Antiviral Activity: Amodiaquine demonstrates broad-spectrum antiviral activity by interfering
with the viral life cycle, particularly viral entry into host cells.[12] This has been observed
across a range of RNA viruses, including Ebola, Dengue, Zika, and SARS-CoV-2.[12][13][14]
[15] The precise molecular targets can vary between viruses, but the general mechanism
involves disrupting early events in the replication cycle.[14][16]
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Figure 1: Key Repurposing Mechanisms of Amodiaquine.

Data Presentation: Efficacy in Repurposing Screens

Quantitative data from various in vitro studies are summarized below to provide a baseline for
amodiaquine's efficacy.

Table 1: Antiviral Activity of liaqui

] . Selectivity
Virus Cell Line EC50 (pM) CC50 (pM) Reference
Index (SI)
Dengue Virus
BHK-21 1.08 +0.09 52.09 +4.25 ~48.2 [13][17]
(DENV2)
Zika Virus Low - -
Vero ] Not specified Not specified [14][16]
(ZIKV) micromolar
] Potent
Ebola Virus o N N
Vero E6 activity Not specified Not specified [12][18]
(EBOV)
reported
Potent
Vero E6 / o N N
SARS-CoV-2 activity Not specified Not specified [15][19]
TMPRSS2
reported

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; Sl =
CC50/EC50.

Table 2: Anticancer Activity of Amodiaquine
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. Key Observed
Cancer Type Cell Line IC50 (uM) Reference
Effects

Cytotoxicity,
Apoptosis,

Breast Cancer MCF-7 11.5+£6.5 [9]
Autophagy

Inhibition

Cytotoxicity,
Breast Cancer MDAMB-231 82+28 Inhibition of Cell 9]

Migration

Dose-dependent
Breast Cancer BT-549 240+2.2 inhibition of [9]

proliferation

Dose-dependent
Breast Cancer SK-BR-3 16.0+ 3.9 inhibition of 9]

proliferation

Autophagic-
N lysosomal
Melanoma A375 Not specified [10]
blockade, S-

phase arrest

o Inhibition of
Significant
Non-Small Cell ) Colony Growth,
A549 reduction vs [20]
Lung ) Autophagy
plain drug o
Inhibition

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of
amodiaquine in a drug repurposing screen.

Protocol 1: General High-Throughput Screening (HTS)
Workflow
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High-throughput screening is an effective method for rapidly assessing large compound
libraries to identify potential therapeutic candidates.[1][2][21] This workflow can be adapted for

either antiviral or anticancer screens.

High-Throughput Screening Workflow
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Figure 2: General Workflow for a High-Throughput Screen.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which
serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24] It is fundamental
for determining the IC50 of anticancer compounds or the CC50 for antiviral screens.

Materials:

o Amodiaquine dihydrochloride (e.g., Sigma-Aldrich A2799)
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Cell line of interest (e.g., MCF-7 for cancer, Vero EG6 for antiviral)
Complete cell culture medium
96-well flat-bottom tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in
sterile PBS)[22]

Solubilization solution (e.g., 10% SDS in 0.01 M HCI, or DMSO)[25]
Phosphate-Buffered Saline (PBS)

Multichannel pipette and microplate reader (absorbance at 570 nm)

Seed Cells Incubate Add Compound Incubate Add MTT Incubate Solubilize Read Absorbance
(1x10* cells/well (24h, 37°C) (Serial dilutions (48-72h, 37°C) (10 pL of 5 mg/mL (3-4h, 37°C) (Add 100 pL (570 nm)
in 100 pL) : of Amodiaquine) ’ stock solution) ’ SDS-HCI or DMSO)

Click to download full resolution via product page
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Figure 3: Workflow for the MTT Cell Viability Assay.
Procedure:

o Cell Seeding: Trypsinize and count cells. Seed 1 x 10% cells in 100 pL of complete medium
per well in a 96-well plate.[25] Include wells for vehicle control (e.g., DMSO) and medium-
only blanks. Incubate the plate for 24 hours at 37°C, 5% CO:-.

o Compound Preparation: Prepare a stock solution of amodiaquine dihydrochloride in
DMSO (e.g., 50 mM).[13] Perform serial dilutions in serum-free medium to achieve final
desired concentrations (e.g., from 0.1 uM to 100 uM).

e Treatment: Carefully remove the medium from the wells and add 100 pL of medium
containing the various concentrations of amodiaquine. Add medium with the vehicle (e.g.,
0.1% DMSO) to control wells.

 Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours) at
37°C, 5% CO:s..

e MTT Addition: Add 10 pL of the 5 mg/mL MTT stock solution to each well (final concentration
0.5 mg/mL).[23][26]

e Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells
to metabolize the yellow MTT into purple formazan crystals.[24]

e Solubilization: Carefully remove the MTT-containing medium. Add 100-150 uL of the
solubilization solution (e.g., SDS-HCI or DMSO) to each well to dissolve the formazan
crystals.[24][25] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[22]

o Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A
reference wavelength of >650 nm can be used to subtract background noise.[23]

Protocol 3: Plague Reduction Neutralization Test (PRNT)
for Antiviral Activity

This assay is the gold standard for measuring the concentration of a drug required to inhibit
virus infectivity, used to determine the EC50.
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Principle: A confluent monolayer of host cells is infected with a known quantity of virus that has
been pre-incubated with serial dilutions of amodiaquine. The reduction in the number of viral
plaques (zones of cell death) in treated wells compared to untreated wells indicates the drug's
antiviral activity.

Brief Procedure:

o Cell Seeding: Seed host cells (e.g., Vero) in 6- or 12-well plates to form a confluent
monolayer.

e Compound-Virus Incubation: Prepare serial dilutions of amodiaquine. Mix each dilution with a
constant amount of virus (e.g., 100 Plaque Forming Units - PFU). Incubate this mixture for 1
hour at 37°C.

« Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-
amodiaquine mixtures. Allow the virus to adsorb for 1 hour.

o Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g.,
containing agar or methylcellulose) to restrict viral spread to adjacent cells.

 Incubation: Incubate the plates for several days until visible plaques are formed.

o Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like
crystal violet to visualize and count the plaques.

o Calculation: Calculate the percentage of plaque reduction for each drug concentration
compared to the virus-only control to determine the EC50 value.

Safety and Considerations

While amodiaquine has a generally acceptable safety profile for short-term therapeutic use, its
repurposing for chronic conditions requires careful consideration of its known adverse effects.
[41[27]

o Hepatotoxicity: Rare but serious cases of acute liver injury have been reported, particularly
with prophylactic use.[27][28]
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o Agranulocytosis: Amodiaquine has been associated with a low risk of agranulocytosis (a
severe drop in white blood cells).[27]

» Metabolism: Amodiaquine is metabolized by the cytochrome P450 enzyme CYP2C8.
Genetic variants in this enzyme can lead to a "poor metabolizer" phenotype, increasing the
risk of toxicity.[4]

Conclusion

Amodiaquine dihydrochloride is a versatile and promising compound for drug repurposing
screens. Its demonstrated in vitro efficacy against a range of viruses and cancer cell lines is
driven by distinct mechanisms, including the inhibition of viral entry and the disruption of
autophagy.[9][12] The protocols outlined in this note provide a framework for researchers to
systematically evaluate amodiaquine's potential in various disease models. While its known
safety profile is an advantage, potential toxicities must be carefully considered as candidates
move toward further preclinical and clinical evaluation.

Need Custom Synthesis?
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e 28. Amodiaquine - LiverTox - NCBI Bookshelf [nchi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Note: Amodiaquine Dihydrochloride in Drug
Repurposing Screens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665372#using-amodiaquine-dihydrochloride-in-
drug-repurposing-screens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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